molecular formula C16H15N3O4S3 B2804764 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 921558-56-7

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B2804764
CAS No.: 921558-56-7
M. Wt: 409.49
InChI Key: QWSXWUHGYDATRP-UHFFFAOYSA-N
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Description

N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a synthetic small molecule with a molecular formula of C17H17N3O4S3 and an average mass of 423.520 Da . This compound features a distinctive molecular architecture, incorporating a pyridazine ring linked to a phenyl group and a thiophene-sulfonamide moiety. The presence of the ethanesulfonyl (ethylsulfonyl) group on the pyridazine ring and the sulfonamide functional group classifies this molecule within the broad family of sulfonamide derivatives . Sulfonamides are a privileged scaffold in medicinal chemistry, known for their versatile pharmacological profiles and ability to interact with a range of biological targets. Historically, sulfonamide functional groups have served as the basis for numerous drugs with activities including anti-carbonic anhydrase and anti-dihropteroate synthetase properties, leading to applications in treating conditions like diuresis, inflammation, and glaucoma . It is important to note that this compound lacks the N4 arylamine group typically associated with antibacterial sulfonamides and their characteristic allergic responses, placing it in the category of non-antibacterial sulfonamides . From a research perspective, this compound is of significant interest for exploring new therapeutic avenues. Its structure is suggestive of potential in investigating ion channel modulation; for instance, structurally related sulfonamide derivatives have been identified as potent Nav1.7 inhibitors, a voltage-gated sodium channel subtype that is a prominent target for the development of novel analgesics to treat neuropathic pain . Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a core scaffold for the design and development of novel bioactive molecules. Its high structural complexity allows for further derivatization, making it a valuable tool for constructing compound libraries aimed at high-throughput screening against various disease-associated targets. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-2-25(20,21)15-10-9-14(17-18-15)12-5-7-13(8-6-12)19-26(22,23)16-4-3-11-24-16/h3-11,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSXWUHGYDATRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the ethanesulfonyl group. The phenyl ring is then attached, and the final step involves the incorporation of the thiophene-2-sulfonamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Compound Name (Source) Core Structure Key Substituents/Modifications Functional Implications
Target Compound Pyridazine-thiophene Ethanesulfonyl (C2H5SO2), thiophene sulfonamide Enhanced solubility; dual sulfonamide motifs
3-Methyl-4-(trifluoroethoxy)pyridin-2-yl derivative () Pyridine-benzimidazole Trifluoroethoxy (CF3CH2O), methyl Electron-withdrawing effects; increased lipophilicity
N-(Bis(4-methoxyphenyl)methyl)-pyridazinyl carboxamide () Pyridazine-pyrimidine Methoxyphenyl, carboxamide Reduced sulfonamide reactivity; hydrogen-bonding potential
N-[4-(4-Fluorophenyl)pyrimidinyl]methanesulfonamide () Pyrimidine Fluorophenyl, hydroxymethyl Crystallographic stability; halogen bonding
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Anilinopyridine Methylbenzenesulfonamide, aniline π-π stacking interactions; aromatic tuning

Key Observations:

Sulfonamide vs. Carboxamide : The target compound’s dual sulfonamide groups (thiophene and pyridazine) contrast with carboxamide derivatives (), which may reduce electrophilicity but improve binding to sulfonamide-specific enzyme pockets .

Heterocyclic Cores : Pyridazine (target) offers distinct electronic properties compared to pyridine () or pyrimidine (). Pyridazine’s electron-deficient nature may enhance interactions with cationic residues in biological targets .

Substituent Effects : The ethanesulfonyl group (target) likely improves aqueous solubility compared to trifluoroethoxy () or methoxyphenyl () groups, which are more lipophilic .

Biological Activity

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiophene ring attached to a pyridazine moiety, which is further substituted with an ethanesulfonyl group and a phenyl group. This unique structure is believed to contribute to its biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can lead to the modulation of various signaling pathways associated with cell proliferation and apoptosis. This inhibition is particularly relevant in cancer research, where such compounds may serve as potential therapeutic agents.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. The presence of the sulfonamide group is crucial for its anticancer efficacy, enhancing its ability to inhibit tumor growth.
  • Antimicrobial Properties : Some derivatives of thiophene-based sulfonamides have shown promising antimicrobial activity, suggesting potential applications in treating bacterial infections.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for diseases such as diabetes and obesity.

Anticancer Activity

A study conducted on several pyridazine derivatives, including this compound, demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundA54915.0

These results indicate that the compound has a potent effect on inhibiting cancer cell growth.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound. It was found to inhibit specific kinases involved in cancer signaling pathways, leading to reduced phosphorylation of downstream targets. This suggests that it may serve as a lead compound for developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the thiophene and pyridazine rings significantly impact the biological activity of the compound. Key findings include:

  • Sulfonamide Group : Essential for enhancing solubility and bioavailability.
  • Pyridazine Substitution : Variations in the substituents on the pyridazine ring can modulate potency and selectivity towards different enzyme targets.
  • Thiophene Ring Modifications : Alterations in the thiophene structure influence both cytotoxicity and enzyme inhibition profiles.

Q & A

Basic Research Questions

Q. How can the synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide be optimized for improved yield and purity?

  • Methodology :

  • Utilize multi-step synthesis involving Suzuki-Miyaura coupling for pyridazine-phenyl bond formation (e.g., palladium catalysts, as in ).
  • Optimize solvent choice (e.g., dimethylformamide or ethanol) and temperature (60–80°C) to enhance reaction efficiency .
  • Purify via recrystallization or column chromatography, monitoring purity with HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (¹H/¹³C NMR for sulfonamide, pyridazine, and thiophene moieties) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 463.5) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretches at ~1150–1350 cm⁻¹) .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodology :

  • Conduct pH-dependent solubility studies (pH 1–7.4) using UV-Vis spectroscopy .
  • Assess thermal stability via thermogravimetric analysis (TGA) and monitor degradation products with LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., ethanesulfonyl → methylsulfonyl) and test against targets (e.g., bacterial enzymes or cancer cell lines) .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like dihydrofolate reductase .
    • Example SAR Table :
Substituent ModificationBiological Activity (IC₅₀)TargetReference
Ethanesulfonyl → Methyl0.21 μM (E. coli MIC)Bacterial enzyme
Thiophene → BenzeneReduced activity (IC₅₀ >10 μM)Cancer cells

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Cross-validate assay conditions (e.g., MIC assays vs. MTT cytotoxicity tests) .
  • Ensure batch-to-batch consistency in synthesis (e.g., NMR purity checks) .
  • Compare pharmacokinetic profiles (e.g., plasma protein binding via equilibrium dialysis) .

Q. What in silico strategies predict this compound’s metabolic pathways?

  • Methodology :

  • Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites .
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + LC-MS/MS) .

Data-Driven Research Challenges

Q. How to design experiments for identifying off-target interactions?

  • Methodology :

  • Perform kinome-wide profiling (e.g., KinomeScan) to assess kinase inhibition .
  • Use transcriptomics (RNA-seq) to map gene expression changes in treated cell lines .

Q. What strategies enhance bioavailability without compromising activity?

  • Methodology :

  • Introduce prodrug moieties (e.g., esterification of sulfonamide) to improve membrane permeability .
  • Test co-crystallization with cyclodextrins for solubility enhancement .

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